molecular formula C12H12N4S2 B2725701 2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile CAS No. 478067-17-3

2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile

Cat. No.: B2725701
CAS No.: 478067-17-3
M. Wt: 276.38
InChI Key: KPHVHDJMBYAUEL-UHFFFAOYSA-N
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Description

2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with amino, isopropylsulfanyl, thienyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate thienyl and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like chloroform and reagents such as bromine for bromination steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the amino position.

Scientific Research Applications

2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile is unique due to the combination of its functional groups and the pyrimidine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

2-amino-4-propan-2-ylsulfanyl-6-thiophen-2-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S2/c1-7(2)18-11-8(6-13)10(15-12(14)16-11)9-4-3-5-17-9/h3-5,7H,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHVHDJMBYAUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC(=NC(=C1C#N)C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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